N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide
Description
This compound features a 4-bromophenyl group linked to an acetamide backbone, further substituted with a benzoxadiazole ring system. The (4E)-configuration of the benzoxadiazole moiety and the oxyimino group (-O-N=) contribute to its unique electronic and steric properties, which are critical for its pharmacological and physicochemical behavior.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O3/c15-9-4-6-10(7-5-9)16-13(20)8-21-17-11-2-1-3-12-14(11)19-22-18-12/h4-7H,1-3,8H2,(H,16,20)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUTWYZPTHNLRK-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC(=O)NC3=CC=C(C=C3)Br)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC(=O)NC3=CC=C(C=C3)Br)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide typically involves a multi-step process:
Formation of the Benzoxadiazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the bromophenyl group with the benzoxadiazole core, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Used as a probe to study biological pathways and interactions.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Core Structural Motifs
The compound shares a common N-(4-bromophenyl)acetamide scaffold with several derivatives. Key structural variations occur in the heterocyclic substituents and functional groups:
Key Observations :
- The benzoxadiazole system in the target compound is rare compared to pyridazinone, oxadiazole, or pyrimidine derivatives.
- Sulfanyl and methoxy substituents in analogues enhance solubility and binding interactions .
Pharmacological Activity Comparison
Anticancer and Antimicrobial Profiles
Substituents on the heterocyclic ring significantly influence biological activity:
Key Observations :
- The oxadiazole-quinoline hybrids exhibit superior antiproliferative activity, likely due to planar aromatic systems enhancing DNA intercalation .
- Pyridazinone derivatives (e.g., FPR2 agonists) show receptor-specific activity, suggesting the target compound’s benzoxadiazole may similarly target signaling pathways .
Physicochemical and Computational Properties
Key Parameters Affecting Bioavailability
Key Observations :
- Fluorine or sulfanyl substituents lower XlogP, enhancing bioavailability .
Activité Biologique
N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological significance, and the mechanisms underlying its activity.
Chemical Structure and Properties
The molecular formula of N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide is with a molecular weight of approximately 396.22 g/mol. The compound features a bromophenyl group linked to a benzoxadiazole moiety through an amine and ether functional group.
Synthesis
The synthesis of N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide typically involves multi-step organic reactions starting from commercially available precursors. The synthesis can be summarized in the following steps:
- Formation of the Benzoxadiazole Ring : This involves the cyclization of appropriate amines with ortho-phthalaldehyde derivatives.
- Bromination : The introduction of the bromine atom on the phenyl ring can be achieved using brominating agents like N-bromosuccinimide (NBS).
- Acetylation : The final step involves acetylating the amine to form the acetamide derivative.
Antimicrobial Activity
In vitro studies have demonstrated that N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide exhibits significant antimicrobial properties against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays.
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Pseudomonas aeruginosa | 128 | Weak |
These results indicate that while the compound shows some efficacy against certain pathogens, its potency varies significantly among different strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines. Notably, it demonstrated activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 15 | Significant |
| HeLa | 30 | Moderate |
| A549 | 45 | Weak |
The results suggest that N-(4-bromophenyl)-2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}acetamide may be a promising candidate for further development as an anticancer agent.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary molecular docking studies indicate that it may bind to key enzymes involved in cancer cell proliferation and bacterial metabolism.
Key Pathways Affected:
- Apoptosis Induction : The compound may initiate apoptosis in cancer cells by activating caspase pathways.
- Inhibition of DNA Synthesis : It could interfere with DNA replication in bacterial cells, leading to cell death.
Case Studies
A recent study conducted by Sharma et al. (2019) evaluated derivatives of similar compounds for their antimicrobial and anticancer activities. They found that modifications in the substituents on the benzoxadiazole ring significantly affected biological activity, suggesting that structural optimization could enhance efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
